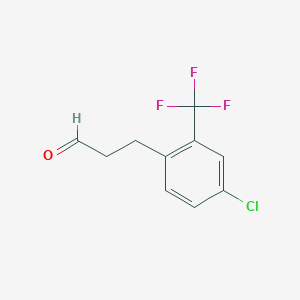
3-(4'-Chloro-2'-(trifluoromethyl)phenyl)propionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, along with a propionaldehyde side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Formylation: The benzene ring undergoes a formylation reaction to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Propionaldehyde Introduction: The formylated intermediate is then subjected to a Grignard reaction with propylmagnesium bromide (CH3CH2CH2MgBr) to introduce the propionaldehyde side chain.
Industrial Production Methods
In an industrial setting, the production of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amine or thiol in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propanol.
Substitution: 3-(4’-Amino-2’-(trifluoromethyl)phenyl)propionaldehyde or 3-(4’-Mercapto-2’-(trifluoromethyl)phenyl)propionaldehyde.
Aplicaciones Científicas De Investigación
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially modifying their function.
Chlorine and Trifluoromethyl Groups: These substituents can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness
3-(4’-Chloro-2’-(trifluoromethyl)phenyl)propionaldehyde is unique due to the presence of both an aldehyde group and a propionaldehyde side chain, which confer distinct reactivity and potential applications compared to its analogs. The combination of chlorine and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
1057670-85-5 |
|---|---|
Fórmula molecular |
C10H8ClF3O |
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
3-[4-chloro-2-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h3-6H,1-2H2 |
Clave InChI |
YWWVSUHIBDPXLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(F)(F)F)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















